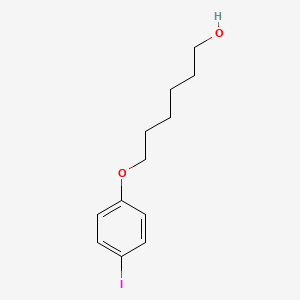
6-(4-Iodophenoxy)hexan-1-ol
Cat. No. B8679951
M. Wt: 320.17 g/mol
InChI Key: QGOGTSAMBILBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08461354B2
Procedure details


A solution of NaOH (0.327 g, 8.18 mmol) and 4-iodophenol (1.5 g, 6.82 mmol) in 7.5 ml of DMF and 3.5 ml of THF was stirred at room temperature for 15 minutes. Then bromohexanol (1.482 g, 8.18 mmol) was added and the reaction mixture was warmed at 60° C. When the reaction is over, water was added (15 ml) and the mixture was extracted with ethyl acetate. The organic phase was dried over anhydrous sodium sulphate and after filtration the solvent was removed at reduced pressure. The product was isolated by silica gel column chromatography using a mixture of ethyl acetate:dichloromethane 3:7 as eluant. A white solid was obtained (1.509 g, yield 69%).




Name
bromohexanol
Quantity
1.482 g
Type
reactant
Reaction Step Two


Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[I:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Br[CH:12]([OH:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].O>CN(C=O)C.C1COCC1.C(OCC)(=O)C.ClCCl>[I:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][OH:18])=[CH:6][CH:5]=1 |f:0.1,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.327 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
7.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
bromohexanol
|
|
Quantity
|
1.482 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(CCCCC)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
ethyl acetate dichloromethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC.ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added (15 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over anhydrous sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated by silica gel column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white solid was obtained (1.509 g, yield 69%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
IC1=CC=C(OCCCCCCO)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
